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Compound of Interest

Compound Name: Lansoprazole Sulfone

Cat. No.: B1674484

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for
the identification, quantification, and characterization of process-related impurities in
Lansoprazole. Adherence to these protocols is crucial for ensuring the quality, safety, and
efficacy of Lansoprazole drug substances and products, in line with regulatory requirements set
by bodies such as the International Council for Harmonisation (ICH).

Introduction to Lansoprazole Impurities

Lansoprazole, a proton pump inhibitor, can develop impurities during its synthesis, formulation,
and storage. These impurities can arise from starting materials, intermediates, by-products,
and degradation products. Rigorous analytical testing is mandatory to identify and control these
impurities within acceptable limits. Common process-related impurities include Lansoprazole
sulfone (Related Compound A), Lansoprazole N-oxide (Related Compound B), and
Lansoprazole sulfide (Related Compound C).[1] Forced degradation studies under various
stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to predict
potential degradation products that may also appear as process-related impurities.[2][3][4]

Analytical Techniques for Impurity Profiling
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High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography (UPLC) are the predominant techniques for the separation and quantification
of Lansoprazole and its related substances.[5] These methods offer high resolution and
sensitivity. For structural elucidation of unknown impurities, hyphenated techniques like Liquid
Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass
spectrometry (HRMS), are invaluable.[2][3][6]

Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of process-related impurities in
Lansoprazole involves several key stages, from sample preparation to data analysis and
reporting.
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Sample Preparation

Accurately weigh Lansoprazole sample

\4

Dissolve in appropriate diluent (e.g., 0.2N NaOH, Acetonitrile/Water)

\

Filter through 0.45 um membrane filter

Chromatogre; ?hic Analysis

Inject sample into HPLC/UPLC system

\

Separation on a C18 or C8 column using a gradient mobile phase

\

UV detection (typically at 285 nm)

Data Acquisitios and Processing

Generate chromatogram

\

Integrate peaks of Lansoprazole and impurities

Impurity Identificatigrn and Quantification

Identify known impurities by retention time comparison with standards

\

Quantify impurities using a validated method (e.g., external standard, area normalization)

v

For unknown impurities, proceed to LC-MS/HRMS and NMR for structural elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of Lansoprazole impurities.
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High-Performance Liquid Chromatography (HPLC)

Methods

Several HPLC methods have been developed and validated for the determination of

Lansoprazole and its process-related impurities. Below is a summary of representative

methods.

Comparative Table of HPL.C Methods

Parameter

Method 1[7]

Method 2

Method 3[5]

Stationary Phase

Inertsil ODS-3V (150 x
4.6 mm, 5 um)

Waters Symmetry C8
(250 x 4.6 mm, 5 um)

Waters Symmetry C8
(250 x 4.6 mm, 5 um)

Buffer (Potassium

dihydrogen
orthophosphate and
Mobile Phase A Dipotassium hydrogen  Buffer Buffer
phosphate, pH 7.4)
and Methanol (90:10
vIv)
) Acetonitrile and o o
Mobile Phase B Acetonitrile Acetonitrile
Methanol (90:10 v/v)
Elution Gradient Gradient Gradient
Flow Rate Not Specified 1.0 mL/min 1.0 mL/min
Detection Wavelength 210 nm 235 nm 235 nm
Column Temperature Not Specified Ambient Ambient
Injection Volume Not Specified 10 pyL 10 pyL
Linearity Range Not Specified 50-150 pg/mL 50-150 pg/mL

LOD

1.0 ppm (DPN), 2.0
ppm (CTP)

0.437 x 104 pg/mL

0.437 x 104 pg/mL

LOQ

Not Specified

0.1325 x 1073 pg/mL

0.1325 x 1073 pg/mL
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DPN: 2,3-Dimethyl-4-nitropyridine N-oxide; CTP: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro
ethoxy)pyridine hydrochloride

Detailed HPLC Protocol (Based on Method 2[5])

Objective: To quantify process-related impurities in Lansoprazole bulk drug.

Materials:

Shimadzu HPLC SIL-AD vp model chromatograph with LC-20 AT gradient delivery system
and UV detector.

Waters Symmetry C8 column (250 x 4.6 mm, 5 pum).

Lansoprazole working standard and impurity reference standards.

Acetonitrile (HPLC grade).

Buffer solution (as specified in the method).

0.2N Sodium Hydroxide.

Water (HPLC grade).

Procedure:

o Mobile Phase Preparation: Prepare the buffer and acetonitrile mobile phases as required.
» Diluent Preparation: Prepare the diluent as specified in the analytical method.

o Standard Solution Preparation: Accurately weigh about 50 mg of Lansoprazole working
standard into a 100 mL volumetric flask. Add 20 mL of 0.2N sodium hydroxide solution and
dilute to volume with diluent and mix. Transfer 10 mL of this solution into a 25 mL volumetric
flask, dilute to volume with diluent, and mix to obtain a concentration of about 0.2 mg/mL.
Filter through a 0.45 um membrane filter.

e Impurity Stock Solution Preparation: Accurately weigh about 5.0 mg of each impurity working
standard into separate 100 mL volumetric flasks and prepare as per the standard solution
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preparation.

o Sample Solution Preparation: Prepare the sample solution in the same manner as the
standard solution, using the Lansoprazole sample.

o Chromatographic Conditions:

[e]

Column: Waters Symmetry C8, 250 x 4.6 mm, 5 pum.

o

Flow Rate: 1.0 mL/min.

Detection: UV at 235 nm.

[¢]

o

Injection Volume: 10 pL.

[e]

Column Temperature: Ambient.

Elution: Gradient.

o

e Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms.

o Calculation: Identify and quantify the impurities in the sample by comparing their peak areas
with those of the corresponding standards.

Ultra-Performance Liquid Chromatography (UPLC)
Method

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Comparative Table of UPLC Method
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Parameter Method 4[8]

) Waters Acquity BEH C18 (specific dimensions
Stationary Phase )
not provided)

) pH 7.0 Phosphate Buffer and Methanol (90:10
Mobile Phase A

viv)
Mobile Phase B Methanol and Acetonitrile (50:50 v/v)
Elution Gradient
Detection Wavelength 285 nm
Linearity (Correlation Coefficient) >0.998 for related substances
Precision (%0RSD) <2% for related substances

Detailed UPLC Protocol (Based on Method 4[9])

Objective: To determine the assay and related substances of Lansoprazole in bulk drug and
capsule dosage forms.

Materials:

Waters Acquity UPLC system with a PDA detector.

Waters Acquity BEH C18 column.

Lansoprazole working standard and impurity reference standards.

Methanol, Acetonitrile (UPLC grade).

Phosphate buffer (pH 7.0).
Procedure:
e Mobile Phase Preparation:

o Mobile Phase A: Prepare a mixture of pH 7.0 phosphate buffer and methanol in the ratio of
90:10 (v/v).
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o Mobile Phase B: Prepare a mixture of methanol and acetonitrile in the ratio of 50:50 (v/v).

o Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole bulk drug
or capsule contents in a suitable diluent to achieve a target concentration (e.g., 400 pg/mL
for related substances analysis). Spike with known impurities at a specified level (e.qg.,
0.30%) for validation purposes.

e Chromatographic Conditions:
o Column: Waters Acquity BEH C18.
o Mobile Phase: Gradient elution with Mobile Phase A and B.
o Detection: UV at 285 nm.

e Analysis: Inject the prepared solutions into the UPLC system.

o Data Analysis: The linearity of the method should be established from the Limit of
Quantification (LOQ) to 150% of the test concentration for Lansoprazole and its related
substances.[8] The precision is verified by analyzing multiple individual preparations of
spiked samples, with the relative standard deviation (%RSD) of the peak areas for each
impurity being calculated.[8]

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Structural Elucidation

LC-MS is a powerful tool for the identification and structural characterization of unknown
impurities. High-resolution mass spectrometry provides accurate mass measurements, which
aids in determining the elemental composition of the impurities.

LC-MS Method Summary
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Parameter Method 5[3]

Stationary Phase Luna Omega C-18 Polar (1.6 pm, 100 x 2.1 mm)
Mobile Phase A 10 mM Ammonium Acetate

Mobile Phase B Acetonitrile (ACN)

Elution Gradient

Flow Rate 0.6 mL/min

Column Temperature 40 °C

Injection Volume 1-2 L

Mass Spectrometer Orbitrap Q-Exactive or Q-TOF

Protocol for Forced Degradation and LC-MS Analysis
(Based on Method 5[3])

Objective: To identify and characterize degradation products of Lansoprazole under stress
conditions.

Materials:

LC-MS/MS system (e.g., Orbitrap Q-Exactive or Q-TOF).

Lansoprazole bulk drug.

Hydrochloric acid (HCI), Sodium hydroxide (NaOH), Hydrogen peroxide (H202).

Acetonitrile (ACN), Ammonium acetate.
Procedure:
o Forced Degradation Studies:

o Prepare a stock solution of Lansoprazole (e.g., 2 mg/mL) in an ACN/Water mixture (50:50,

VIV).
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[e]

Acid Hydrolysis: Dilute the stock solution with 0.01 N HCI.

o

Base Hydrolysis: Dilute the stock solution with 2 N NaOH.

[¢]

Neutral Hydrolysis: Dilute the stock solution with an ACN/Water mixture (50:50, v/v).

o

Oxidative Degradation: Treat the stock solution with 2% H20:.

[e]

Incubate the solutions for appropriate time intervals.
e LC-MS/MS Analysis:
o Analyze the stressed samples using the specified LC-MS conditions.

o Establish the mass spectral fragmentation pathway of the parent drug (Lansoprazole)
using MS/MS and MSn analysis.[2]

o Acquire accurate mass data for the degradation products.

o Elucidate the structures of the degradation products by comparing their fragmentation
patterns with that of Lansoprazole.[2]

Logical Relationship of Impurity Formation

The formation of impurities in Lansoprazole is a result of various chemical reactions that can
occur during synthesis and storage. Understanding these pathways is crucial for process
optimization and control.
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Starting Materials

(e.g., substituted pyridines and benzimidazoles) el e

Lansoprazole Synthesis

Process-Related Impurities

IR DA (from side reactions, unreacted starting materials/intermediates)

Storage & Formulation

Degradation Products
(from hydrolysis, oxidation, etc.)

Click to download full resolution via product page

Caption: Relationship between synthesis, storage, and impurity formation in Lansoprazole.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the
identification, quantification, and characterization of process-related impurities in Lansoprazole.
The choice of method will depend on the specific requirements of the analysis, with HPLC and
UPLC being suitable for routine quality control, and LC-MS being essential for the structural
elucidation of novel impurities. Proper validation of these methods in accordance with ICH
guidelines is paramount to ensure reliable and accurate results, ultimately safeguarding patient
health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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